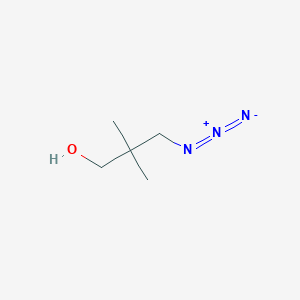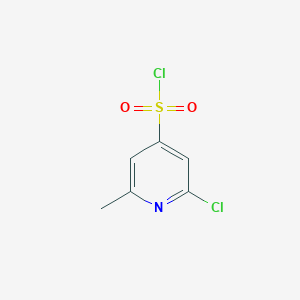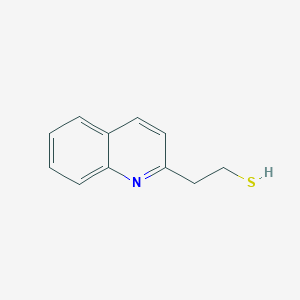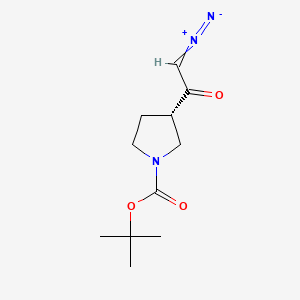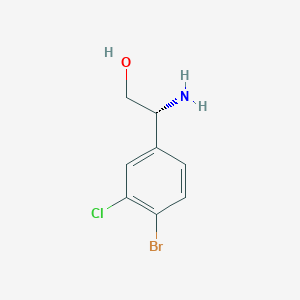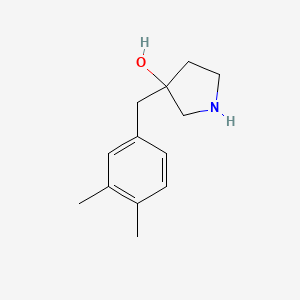
3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO It features a pyrrolidine ring substituted with a 3,4-dimethylbenzyl group and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol typically involves the reaction of 3,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The purification process may involve additional steps such as distillation or crystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethylbenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(3,4-dimethylbenzyl)pyrrolidine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethylphenyl)pyrrolidine
- 3-(3,4-Dimethylbenzyl)pyrrolidine
- 3-(3,4-Dimethylbenzyl)pyrrolidin-2-one
Uniqueness
3-(3,4-Dimethylbenzyl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a 3,4-dimethylbenzyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(7-11(10)2)8-13(15)5-6-14-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
RFPKBOBWGIPVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2(CCNC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




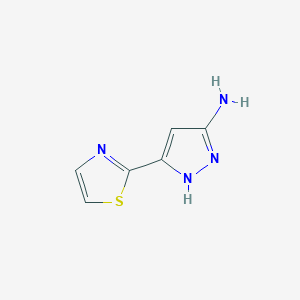
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)

![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
